molecular formula C12H18OS B13082382 4-Isobutoxy-2,6-dimethylbenzenethiol

4-Isobutoxy-2,6-dimethylbenzenethiol

Cat. No.: B13082382
M. Wt: 210.34 g/mol
InChI Key: DMIVSOZNGRJGIT-UHFFFAOYSA-N
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Description

4-Isobutoxy-2,6-dimethylbenzenethiol is an organic compound with the molecular formula C12H18OS It is a derivative of benzenethiol, characterized by the presence of isobutoxy and dimethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutoxy-2,6-dimethylbenzenethiol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylphenol and isobutyl bromide.

    Etherification: The phenol undergoes etherification with isobutyl bromide in the presence of a base such as potassium carbonate to form 4-isobutoxy-2,6-dimethylphenol.

    Thiol Formation: The final step involves the conversion of the phenol to the thiol using a reagent like thiourea followed by hydrolysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-2,6-dimethylbenzenethiol can undergo several types of chemical reactions:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Isobutoxy-2,6-dimethylbenzenethiol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiol-based biochemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isobutoxy-2,6-dimethylbenzenethiol involves its interaction with molecular targets through its thiol group. Thiols are known to form strong bonds with metals and can act as nucleophiles in various biochemical pathways. The isobutoxy and dimethyl groups may influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylbenzenethiol: Lacks the isobutoxy group, making it less bulky and potentially less reactive in certain contexts.

    4-Isobutoxybenzenethiol: Lacks the dimethyl groups, which may affect its steric and electronic properties.

Uniqueness

4-Isobutoxy-2,6-dimethylbenzenethiol is unique due to the combination of the isobutoxy and dimethyl groups, which can influence its chemical reactivity and potential applications. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for specific research and industrial purposes.

Properties

Molecular Formula

C12H18OS

Molecular Weight

210.34 g/mol

IUPAC Name

2,6-dimethyl-4-(2-methylpropoxy)benzenethiol

InChI

InChI=1S/C12H18OS/c1-8(2)7-13-11-5-9(3)12(14)10(4)6-11/h5-6,8,14H,7H2,1-4H3

InChI Key

DMIVSOZNGRJGIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S)C)OCC(C)C

Origin of Product

United States

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